molecular formula C5H12ClNO2 B2735284 (1S,3R,4R)-4-Aminocyclopentane-1,3-diol;hydrochloride CAS No. 1402855-09-7

(1S,3R,4R)-4-Aminocyclopentane-1,3-diol;hydrochloride

Cat. No.: B2735284
CAS No.: 1402855-09-7
M. Wt: 153.61
InChI Key: HISQDHHEVRZPBF-UJPDDDSFSA-N
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Description

(1S,3R,4R)-4-Aminocyclopentane-1,3-diol;hydrochloride is a chiral compound with significant importance in various scientific fields. This compound is characterized by its unique stereochemistry, which contributes to its distinct chemical and biological properties.

Scientific Research Applications

(1S,3R,4R)-4-Aminocyclopentane-1,3-diol;hydrochloride has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,3R,4R)-4-Aminocyclopentane-1,3-diol;hydrochloride typically involves the use of chiral catalysts and specific reaction conditions to ensure the correct stereochemistry. One common method involves the reduction of a suitable precursor, such as a cyclopentene derivative, followed by amination and subsequent purification steps .

Industrial Production Methods

Industrial production of this compound often employs flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(1S,3R,4R)-4-Aminocyclopentane-1,3-diol;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions include aldehydes, ketones, alcohols, and substituted derivatives, depending on the specific reaction and conditions employed.

Mechanism of Action

The mechanism of action of (1S,3R,4R)-4-Aminocyclopentane-1,3-diol;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or activator, depending on its structure and the target enzyme. It may also interact with receptors, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other chiral cyclopentane derivatives and amino alcohols, such as (1R,2S)-2-Aminocyclopentanol and (1S,2R)-2-Aminocyclopentanol.

Uniqueness

What sets (1S,3R,4R)-4-Aminocyclopentane-1,3-diol;hydrochloride apart is its specific stereochemistry, which imparts unique chemical and biological properties. This distinct configuration can lead to different reactivity and interactions compared to its isomers and other similar compounds .

Properties

IUPAC Name

(1S,3R,4R)-4-aminocyclopentane-1,3-diol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2.ClH/c6-4-1-3(7)2-5(4)8;/h3-5,7-8H,1-2,6H2;1H/t3-,4+,5+;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HISQDHHEVRZPBF-UJPDDDSFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(C1N)O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](C[C@H]([C@@H]1N)O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1402855-09-7
Record name rac-(1R,3S,4S)-4-aminocyclopentane-1,3-diol hydrochloride
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